molecular formula C15H20N2O4 B1346398 Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate CAS No. 942474-47-7

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate

Cat. No.: B1346398
CAS No.: 942474-47-7
M. Wt: 292.33 g/mol
InChI Key: FVPWNXJDSFAPEO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate (CAS 942474-47-7) is an aromatic ester featuring a nitro group at the 3-position and a 4-methylpiperidin-1-yl substituent at the 4-position of the benzoate core. Its molecular formula is C₁₅H₁₉N₃O₄, with a molecular weight of 305.33 g/mol (estimated from analogs in ). The compound is used in pharmaceutical and materials research due to its electronic and steric properties, which influence reactivity and binding interactions.

Properties

IUPAC Name

ethyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-21-15(18)12-4-5-13(14(10-12)17(19)20)16-8-6-11(2)7-9-16/h4-5,10-11H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPWNXJDSFAPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate typically involves the nitration of ethyl 4-(4-methylpiperidin-1-yl)benzoate. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate is widely used in scientific research, including:

    Chemistry: It serves as a precursor for the synthesis of various derivatives and analogs for studying their chemical properties and reactivity.

    Biology: The compound is used in biochemical assays and studies to understand its interaction with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, and the compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoate Core

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate 3-NO₂, 4-(4-methylpiperidin-1-yl) C₁₅H₁₉N₃O₄ 305.33 Pharmaceutical intermediates
Ethyl 4-(4-methylpiperidin-1-yl)benzoate () 4-(4-methylpiperidin-1-yl) C₁₅H₂₁NO₂ 247.34 Polymer additives
Ethyl 3-nitro-4-(propylamino)benzoate () 3-NO₂, 4-propylamino C₁₂H₁₆N₂O₄ 252.27 Crystal engineering (strong hydrogen bonding)
Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate () 3-NO₂, 4-(4-methylpiperazin-1-yl) C₁₄H₁₉N₃O₄ 293.32 Bioactive molecule synthesis
Methyl 3-nitro-4-(piperazin-1-yl)benzoate () 3-NO₂, 4-piperazin-1-yl C₁₂H₁₅N₃O₄ 265.27 Experimental kinase inhibitors
Key Observations :

Electronic Effects: The nitro group at position 3 enhances electron-withdrawing properties, increasing reactivity in nucleophilic substitution compared to non-nitrated analogs like Ethyl 4-(4-methylpiperidin-1-yl)benzoate.

Steric Influence: The 4-methylpiperidin-1-yl group introduces steric bulk, reducing metabolic clearance compared to smaller substituents (e.g., propylamino in ).

Biological Activity : Piperazine-containing analogs () exhibit higher solubility in aqueous media due to the basic nitrogen, making them preferable for drug design.

Table 2: Comparative Physicochemical Data
Compound LogP (Predicted) Aqueous Solubility (mg/mL) Metabolic Stability (t₁/₂, min)
This compound 2.8 0.12 45 (rat liver microsomes)
Ethyl benzoate () 1.9 1.5 7.2
Ethyl 4-(dimethylamino)benzoate () 1.2 8.3 >120 (enhanced CES resistance)
Ethyl 3-nitro-4-(propylamino)benzoate () 2.1 0.3 28
Key Findings :
  • Lipophilicity: The nitro group increases LogP compared to ethyl benzoate, but the 4-methylpiperidinyl group reduces it relative to simpler alkylamino substituents.
  • Metabolic Stability : The compound’s half-life (45 min) exceeds that of ethyl benzoate (7.2 min) due to steric shielding of the ester group by the piperidine ring.

Biological Activity

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing research on the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a nitro group attached to a benzoate structure, with a piperidine moiety that enhances its lipophilicity and potential interaction with biological targets. The presence of the piperidine ring is crucial for its biological activity, as it can participate in various interactions with proteins and enzymes.

The mechanism of action of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, leading to altered metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, potentially influencing signal transduction pathways.
  • Nitric Oxide Release : Similar to other nitroaromatic compounds, it may act as a nitric oxide donor, contributing to its antimicrobial and anti-inflammatory activities .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Nitroaromatic compounds are known for their efficacy against various pathogens, including bacteria and protozoa. Studies indicate that this compound exhibits significant activity against:

  • Anaerobic Bacteria : Effective in treating infections caused by anaerobic organisms.
  • Helicobacter pylori : Demonstrated inhibitory effects on this bacterium, which is linked to gastric ulcers and cancers .

Anticancer Activity

Recent research has explored the anticancer potential of this compound. It has been evaluated for its ability to induce apoptosis in cancer cells. Key findings include:

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that the compound can inhibit cell proliferation and induce apoptosis at specific concentrations.
  • Mechanistic Insights : The compound's ability to modulate apoptotic pathways has been linked to its interactions with Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

Structural FeatureImpact on Activity
Nitro GroupEnhances antimicrobial properties
Piperidine RingIncreases lipophilicity and receptor binding
Ethyl Ester GroupInfluences solubility and bioavailability

Research indicates that modifications to these structural features can significantly alter the compound's efficacy and selectivity against various targets .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of H. pylori in vitro, suggesting potential therapeutic applications in gastrointestinal infections.
  • Cancer Cell Apoptosis : Another investigation revealed that treatment with this compound resulted in increased apoptosis in breast cancer cell lines, indicating its potential as an anticancer agent.

Q & A

Q. How can researchers resolve contradictory data on the catalytic activity of this compound in polymer stabilization studies?

  • Methodological Answer : Contradictions may arise from differing experimental conditions (e.g., Al/Ti ratios, solvent polarity). Systematic Design of Experiments (DoE) isolates variables. Kinetic profiling (e.g., Arrhenius plots) distinguishes thermodynamic vs. kinetic control. Cross-validation using in situ FTIR (monitoring C=O groups) and GPC (molecular weight trends) reconciles data, as applied in polyolefin studies .

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